molecular formula C14H13N3O4 B4281786 N-(2-methoxy-4-nitrophenyl)-N'-phenylurea

N-(2-methoxy-4-nitrophenyl)-N'-phenylurea

Cat. No. B4281786
M. Wt: 287.27 g/mol
InChI Key: VPQBOYWWDYPZQM-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-N'-phenylurea, commonly known as MNPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPU is a derivative of phenylurea and is synthesized through a multi-step process.

Scientific Research Applications

MNPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, MNPU has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. MNPU has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agricultural chemistry, MNPU has been shown to exhibit herbicidal activity by inhibiting the growth of weeds. MNPU has also been studied for its potential use as a fungicide and insecticide.
In material science, MNPU has been studied for its potential use in the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of MNPU is not fully understood. However, studies have shown that MNPU inhibits the activity of certain enzymes, including topoisomerase II and protein kinase C. MNPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNPU has been shown to exhibit both biochemical and physiological effects. Biochemically, MNPU inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Physiologically, MNPU has been shown to exhibit herbicidal activity by inhibiting the growth of weeds.

Advantages and Limitations for Lab Experiments

One advantage of using MNPU in lab experiments is its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. MNPU is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using MNPU in lab experiments is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for the study of MNPU. One area of research is the development of MNPU as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of MNPU for cancer treatment. Another area of research is the development of MNPU as a potential herbicide and insecticide. Further studies are needed to determine the efficacy of MNPU in controlling weeds and pests. Finally, MNPU's potential applications in material science warrant further investigation, particularly in the development of new materials with unique properties.
Conclusion
In conclusion, MNPU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPU is synthesized through a multi-step process and has been extensively studied for its potential applications in medicinal chemistry, agricultural chemistry, and material science. MNPU's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions warrant further investigation.

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-9-11(17(19)20)7-8-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBOYWWDYPZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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